REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:8]=[CH:7][N:6]([CH:9]2[CH2:12][N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:10]2)[N:5]=1)([O-])=O>C(O)C>[NH2:1][C:4]1[CH:8]=[CH:7][N:6]([CH:9]2[CH2:10][N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:12]2)[N:5]=1
|
Type
|
CUSTOM
|
Details
|
shaken for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500-mL Parr reactor bottle was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
charged with 10% palladium on carbon (50% wet, 100 mg dry weight)
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
charged with hydrogen gas to a pressure of 50 psi
|
Type
|
CUSTOM
|
Details
|
After this time, the hydrogen was evacuated
|
Type
|
ADDITION
|
Details
|
nitrogen was charged into the bottle
|
Type
|
ADDITION
|
Details
|
Celite 521 (5 g) was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a pad of Celite 521
|
Type
|
WASH
|
Details
|
The filter cake was washed with ethanol (2×25 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates were concentrated to dryness under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(C=C1)C1CN(C1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.76 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 102.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |